molecular formula C19H22O2 B1358983 4-Methoxy-4'-n-pentylbenzophenone CAS No. 64357-56-8

4-Methoxy-4'-n-pentylbenzophenone

Cat. No. B1358983
CAS RN: 64357-56-8
M. Wt: 282.4 g/mol
InChI Key: ULPIDYVRSWPDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2 % and the selectivity for 4-methoxybenzophenone was 87.4 % under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-4’-n-pentylbenzophenone is C19H22O2 . It has a molecular weight of 282.38 .

Scientific Research Applications

Molecular Structure and Spectroscopy

4-Methoxy-4'-n-pentylbenzophenone's molecular structure and spectroscopic data have been studied using Density Functional Theory (DFT) calculations. The geometry of the molecule was fully optimized, and its vibrational spectra were recorded. These studies are crucial for understanding the molecule's fundamental vibrations and molecular parameters, such as bond length and bond angle (Viji et al., 2020).

Applications in Organic Chemistry

Research in organic chemistry has explored the reactivity of 4-Methoxy-4'-n-pentylbenzophenone in various reactions. For instance, the study of ketyl radicals formed in Grignard reactions shows the molecule's reactivity and potential applications in synthetic organic chemistry (Ōkubo, 1977).

Applications in Nucleic Acid Research

In nucleic acid research, derivatives of this molecule have been utilized for protecting exocyclic amino groups of nucleosides. This application is particularly useful in the synthesis of oligodeoxyribonucleotides, highlighting its importance in the field of molecular biology (Mishra & Misra, 1986).

Antioxidant Properties

Studies on compounds derived from 4-Methoxy-4'-n-pentylbenzophenone have shown significant antioxidant properties. For example, the polymerization of 4-methoxyphenol, a related compound, has been carried out using enzymatic catalysts, producing polymers with excellent antioxidant properties (Zheng et al., 2013).

Applications in Materials Science

The molecule has found applications in materials science, particularly in the development of flame-retardant and transparent epoxy thermosets. This involves the synthesis of derivatives from sustainable phenols, demonstrating its utility in creating high-performance materials (Lin et al., 2016).

Environmental and Toxicological Studies

While the focus here is on non-toxicological applications, it's worth noting that there has been extensive research on the environmental impact and potential toxicity of related compounds, particularly in the context of their use as UV filters (Ghazipura et al., 2017).

Safety And Hazards

The safety data sheet for 4-Methoxy-4’-n-pentylbenzophenone indicates that it is for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

(4-methoxyphenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPIDYVRSWPDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641489
Record name (4-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4'-n-pentylbenzophenone

CAS RN

64357-56-8
Record name (4-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.